molecular formula C15H9N3O8 B12524566 6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 656833-94-2

6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B12524566
CAS No.: 656833-94-2
M. Wt: 359.25 g/mol
InChI Key: DFVKYIMARVQSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by the presence of nitro groups and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2H-1,3-benzodioxole and nitrobenzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and an appropriate solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the amine group of the benzodioxole reacts with the nitrobenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including those involved in inflammation and microbial defense. Additionally, the benzodioxole ring can interact with enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-(4-nitrobenzoyl)-N-phenyl-benzohydrazide
  • 6-Nitro-1-(4-nitrobenzoyl)-1H-indazole

Uniqueness

6-Nitro-N-(4-nitrobenzoyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of both nitro groups and a benzodioxole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with molecular targets.

Properties

CAS No.

656833-94-2

Molecular Formula

C15H9N3O8

Molecular Weight

359.25 g/mol

IUPAC Name

6-nitro-N-(4-nitrobenzoyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H9N3O8/c19-14(8-1-3-9(4-2-8)17(21)22)16-15(20)10-5-12-13(26-7-25-12)6-11(10)18(23)24/h1-6H,7H2,(H,16,19,20)

InChI Key

DFVKYIMARVQSGZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.